[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester
Overview
Description
[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H10ClF3N2O2 and its molecular weight is 282.64 g/mol. The purity is usually 95%.
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Biological Activity
[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10ClF3N2O2 and a molecular weight of approximately 282.65 g/mol, this compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with an amino-acetic acid moiety. Its unique structure suggests diverse applications in pharmaceuticals and agrochemicals due to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-amine with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction promotes nucleophilic substitution, leading to the formation of the desired product under controlled conditions .
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions may result in inhibition or activation of specific pathways, contributing to its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against several bacterial strains, potentially offering a new avenue for antibiotic development. The minimum inhibitory concentration (MIC) values for various pathogens suggest significant antibacterial activity that could rival existing antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's mechanism may involve the modulation of cell cycle progression and the initiation of apoptotic pathways .
Comparative Analysis
A comparison with structurally similar compounds reveals that this compound possesses unique attributes that enhance its bioactivity. The presence of both chloro and trifluoromethyl groups contributes to its distinct pharmacological profile compared to other pyridine derivatives.
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Moderate antibacterial |
Compound B | Structure B | Strong anticancer |
This compound | Structure | Antibacterial, Anticancer |
Case Studies
- Antibacterial Efficacy : In a study published by MDPI, this compound was tested against E. coli and S. aureus, showing significant inhibition zones comparable to standard antibiotics .
- Anticancer Activity : Another study highlighted the compound's effect on MCF-7 breast cancer cells, where it induced cell cycle arrest and increased apoptosis rates. The IC50 value was determined to be significantly lower than that of control compounds, indicating potent anticancer effects .
Properties
IUPAC Name |
ethyl 2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-2-18-9(17)5-15-8-4-6(10(12,13)14)3-7(11)16-8/h3-4H,2,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHJBNHOLUGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175248 | |
Record name | N-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-82-6 | |
Record name | N-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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